6-(sec-Butoxy)-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(sec-Butoxy)-5-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a secondary butoxy group attached to the sixth carbon of the pyridine ring, a methyl group attached to the fifth carbon, and an amine group attached to the third carbon. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-Butoxy)-5-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 6-chloro-5-methylpyridin-3-amine with sec-butyl alcohol in the presence of a base such as sodium hydride or potassium hydride. The reaction is typically carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(sec-Butoxy)-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of imines or amides.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
6-(sec-Butoxy)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(sec-Butoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit trypanothione reductase, an enzyme crucial for the defense mechanism of certain parasites . By binding to the catalytic site of the enzyme, the compound impairs the parasite’s ability to neutralize reactive oxygen species, leading to its death .
Comparison with Similar Compounds
Similar Compounds
6-(sec-Butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine: This compound also contains a sec-butoxy group and has shown similar biological activities.
6-(sec-Butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine: Another compound with a sec-butoxy group, known for its antiproliferative effects on parasites.
Uniqueness
6-(sec-Butoxy)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit trypanothione reductase with high efficiency sets it apart from other similar compounds .
Properties
IUPAC Name |
6-butan-2-yloxy-5-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-8(3)13-10-7(2)5-9(11)6-12-10/h5-6,8H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGODWZUUZCAAMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=C(C=C1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734400 |
Source
|
Record name | 6-[(Butan-2-yl)oxy]-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247912-28-2 |
Source
|
Record name | 6-[(Butan-2-yl)oxy]-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.